molecular formula C9H19NO2 B1344435 Ethyl 3-[ethyl(methyl)amino]butanoate CAS No. 1071401-07-4

Ethyl 3-[ethyl(methyl)amino]butanoate

Cat. No. B1344435
CAS RN: 1071401-07-4
M. Wt: 173.25 g/mol
InChI Key: HUBXCNHHVREQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[ethyl(methyl)amino]butanoate is a compound that has been the subject of various chemical studies. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their chemical behaviors, which can be extrapolated to understand the properties and reactions of this compound.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of precursor molecules under specific conditions. For instance, the synthesis of ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene} butanoate was achieved by reacting 3-methyl-1H-indole-2-carbohydrazide with ethyl 3-oxobutanoate under reflux conditions . Similarly, ethyl 3-amino-2-butenoate was alkylated with various alkyl halides to give both C- and N-alkylated products, and acylated with different acyl chlorides to yield N- and C-acylated products . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds is often determined using techniques such as X-ray diffraction, NMR, and mass spectrometry. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was elucidated using X-ray diffraction, revealing a monoclinic space group . These techniques could be employed to determine the molecular structure of this compound, providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

The reactivity of similar compounds can shed light on the potential chemical reactions of this compound. For instance, ethyl 3-amino-2-butenoate was shown to undergo alkylation and acylation reactions, leading to various substituted products . Additionally, the tracing of ethyl 2-acetyl-3-(phenylamino)butanoate intermediates during N-arylpiperidone synthesis indicates that this compound could also participate in reactions to form β-amino ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of esters like this compound can be inferred from studies on similar molecules. For example, the enthalpies of formation, bond dissociation energies, and reaction paths for the decomposition of model biofuels such as ethyl propanoate and methyl butanoate have been investigated using computational methods . These studies provide valuable information on the stability and reactivity of ester compounds, which can be relevant to understanding the properties of this compound.

Scientific Research Applications

Solubility and Solvent Effects

Research on compounds similar to Ethyl 3-[ethyl(methyl)amino]butanoate, such as 2-amino-3-methylbenzoic acid, has provided insights into their solubility in various solvents. This is crucial for processes like purification and chemical synthesis. Solubility in different solvents and at varying temperatures has been extensively studied, using methods like the isothermal saturation method (Zhu et al., 2019).

Chromatographic Separation

Another application area is the chromatographic separation of amino acids, where solvents related to this compound have been used. This is significant for analytical and preparative processes in biochemistry and pharmaceuticals (Mizell & Simpson, 1961).

Synthesis of Heterocycles

This compound and similar compounds have been used in the synthesis of heterocycles. This includes the preparation of various polyfunctionalized heterocyclic compounds, which are important in pharmaceutical and chemical industries (Braibante et al., 2002).

Biofuel and Biocommodity Chemicals

Compounds related to this compound, like 2-butanol and butanone, are being explored for their potential as biofuels and biocommodity chemicals. Studies have focused on the production processes using microbial pathways, which could offer a renewable alternative to traditional fuels (Ghiaci, Norbeck & Larsson, 2014).

Structural Analysis and Bioassays

This compound and its derivatives have been subject to structural analysis using techniques like NMR spectroscopy and X-ray crystallography. Additionally, preliminary bioassays have indicated their potential in fungicidal and plant growth regulation activities (Rajesh et al., 2012).

properties

IUPAC Name

ethyl 3-[ethyl(methyl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-10(4)8(3)7-9(11)12-6-2/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBXCNHHVREQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(C)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.